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molecular formula C14H20N2O3 B1375126 Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate CAS No. 1241894-57-4

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

Cat. No. B1375126
M. Wt: 264.32 g/mol
InChI Key: AHCVPZCJWZIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150575B2

Procedure details

Diisopropylethylamine (2.16 mL, 12.7 mmol) was added to a solution of ethyl piperidine-4-carboxylate (2.00 g, 12.7 mmol) and 2-chloro-6-methoxypyridine (1.48 mL, 12.7 mmol) in DMF (10 mL), and the mixture was stirred while irradiated with microwaves at 150° C. for 3 hours using Initiator® manufactured by Biotage Japan Ltd. Water was added to the reaction solution, followed by extraction with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=90/10] to obtain the title compound (365 mg, yield: 11%).
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[NH:10]1[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.Cl[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([O:28][CH3:29])[N:23]=1.O>CN(C=O)C>[CH3:29][O:28][C:24]1[N:23]=[C:22]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
1.48 mL
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while irradiated with microwaves at 150° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=90/10]

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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